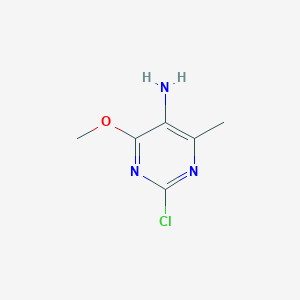
2-chloro-4-methoxy-6-methylpyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methoxy-6-methylpyrimidin-5-amine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered aromatic rings, which are crucial in various biological processes and synthetic applications. This compound is particularly interesting due to its unique substitution pattern, which imparts specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-methoxy-6-methylpyrimidin-5-amine typically involves the chlorination of 4-methoxy-6-methylpyrimidine. The reaction is carried out under controlled conditions using reagents such as phosphorus oxychloride or thionyl chloride. The reaction mixture is heated to facilitate the substitution of the hydrogen atom with a chlorine atom at the 2-position of the pyrimidine ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the nitro group to an amine.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas under pressure.
Major Products:
Substitution Products: Amino derivatives, thiol derivatives.
Oxidation Products: Aldehydes, carboxylic acids.
Condensation Products: Various heterocyclic compounds.
Applications De Recherche Scientifique
2-Chloro-4-methoxy-6-methylpyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-chloro-4-methoxy-6-methylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with an amino group instead of a methoxy group.
4-Chloro-6-methoxy-2-methylpyrimidine: Similar structure but with a different substitution pattern.
2-Chloro-4-methoxypyrimidine: Lacks the methyl group at the 6-position.
Uniqueness: 2-Chloro-4-methoxy-6-methylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
2-chloro-4-methoxy-6-methylpyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-3-4(8)5(11-2)10-6(7)9-3/h8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMCNTGIVZTPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
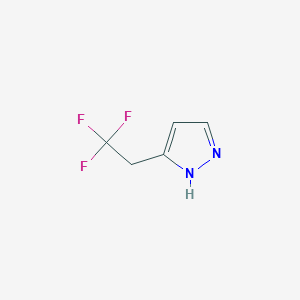

![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)
![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)

![(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B6619595.png)
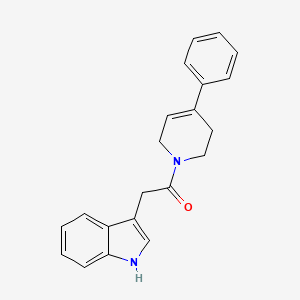

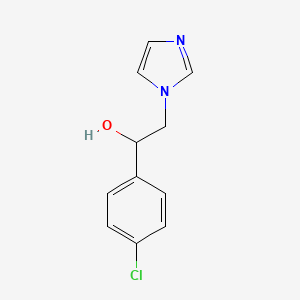
amino}butanoic acid](/img/structure/B6619647.png)
![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)

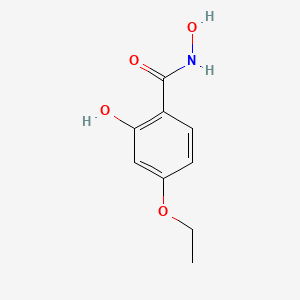
![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)
